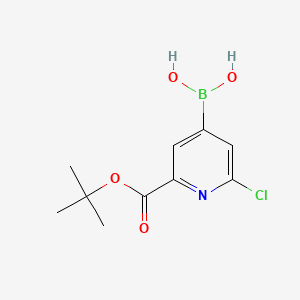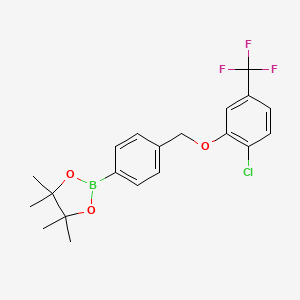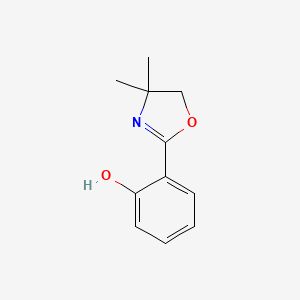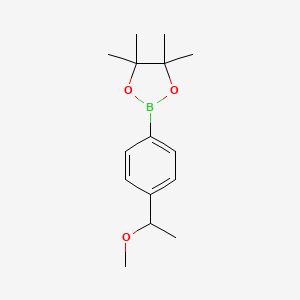![molecular formula C8H11BN2O3 B8246942 [4-(Methylcarbamoylamino)phenyl]boronic acid](/img/structure/B8246942.png)
[4-(Methylcarbamoylamino)phenyl]boronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in the detection of glucose levels in blood . They are also used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of boronic acids includes a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are considered Lewis acids .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, condensation reactions, esterification, and more .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered bioisosteres of carboxylic acids .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- [4-(Methylcarbamoylamino)phenyl]boronic acid, along with related compounds, serves as a versatile building block in organic synthesis. For instance, derivatives of this compound can be prepared, displaying properties like hydrogen bonding and potential for multifunctional applications, as highlighted in the study of closely related boronic acids with added aminophosphonic acid groups (Zhang et al., 2017).
Sensing and Recognition
- Phenylboronic acids, including [4-(Methylcarbamoylamino)phenyl]boronic acid derivatives, are pivotal in sensing applications due to their ability to bind saccharides and other diols. This property has been leveraged in the creation of carbon nanotube-based sensors, with the structure of the boronic acid affecting the sensor's quantum yield and sensitivity (Mu et al., 2012).
Catalyst for Chemical Reactions
- Boronic acids are instrumental in catalyzing various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid, structurally related to [4-(Methylcarbamoylamino)phenyl]boronic acid, is a highly effective catalyst in dehydrative amidation between carboxylic acids and amines, demonstrating the crucial role of boronic acids in facilitating complex chemical transformations (Wang et al., 2018).
Spectroscopy and Material Studies
- Boronic acid derivatives, including [4-(Methylcarbamoylamino)phenyl]boronic acid, are subjects of extensive spectroscopic studies. These studies help understand their properties and potential applications in creating new materials with desirable characteristics, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials (Zhang et al., 2018).
Biological Interactions and Drug Delivery
- The interaction of boronic acids with biological molecules is of significant interest. For instance, the binding profile of phenylboronic acids with N-acetylneuraminic acid (Neu5Ac) suggests potential applications in recognizing and targeting specific residues on cell-surface glycoconjugates, underlining the importance of boronic acids in biomedical research (Otsuka et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . There is growing interest in these compounds, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Propriétés
IUPAC Name |
[4-(methylcarbamoylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-6(3-5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXFJVXOUAGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)NC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methylureido)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




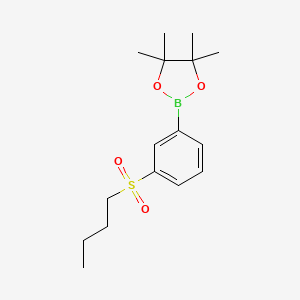

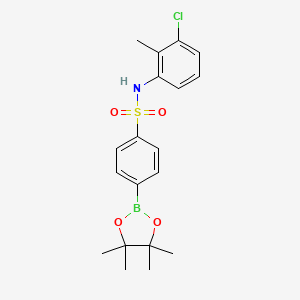
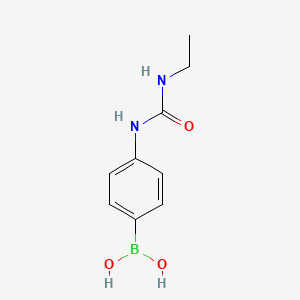
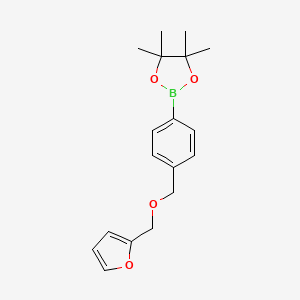

![2,2'-Bis[[(R)-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1'-binaphthalene](/img/structure/B8246908.png)
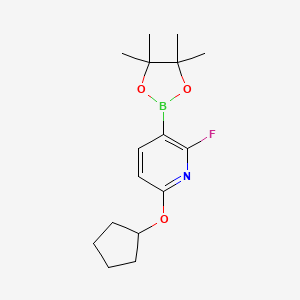
![2-(5-(Dibromomethyl)benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246912.png)
